![molecular formula C15H24ClN B1391232 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride CAS No. 1185297-19-1](/img/structure/B1391232.png)

4-[4-(tert-Butyl)phenyl]piperidine hydrochloride

Descripción general

Descripción

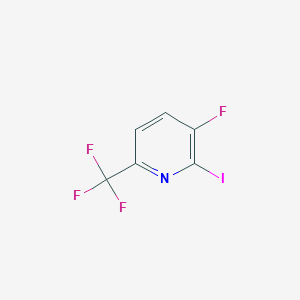

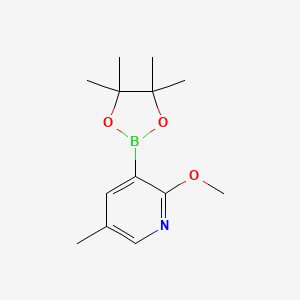

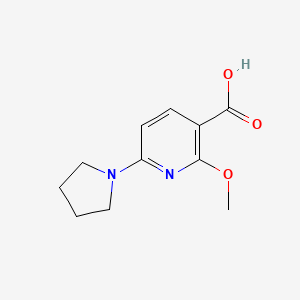

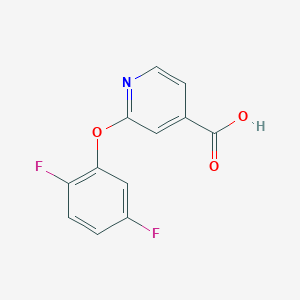

“4-[4-(tert-Butyl)phenyl]piperidine hydrochloride” is a unique chemical compound with the empirical formula C15H24ClN . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

This compound is a precursor that can be used for the manufacture of fentanyl and its analogues . Traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis

The molecular weight of “4-[4-(tert-Butyl)phenyl]piperidine hydrochloride” is 253.81 . The SMILES string representation of this compound isCC(C)(C)C1=CC=C(C2CCNCC2)C=C1.Cl . Physical And Chemical Properties Analysis

This compound is a solid . It is classified as Aquatic Chronic 4 according to its hazard classifications . It belongs to the storage class code 11, which is for combustible solids .Aplicaciones Científicas De Investigación

Opioid Receptor Affinity and Conformational Studies

- 4-(m-OH-phenyl)piperidines, as a fragment of opioids like morphine, have been synthesized and evaluated for their analgetic agonism. These compounds, with varying alkyl substituents, display mu-selective agonist potency and exhibit differences in analgetic potencies due to their receptor affinities and administration routes. The 4-t-butyl compounds, specifically, are predicted to exist in a phenyl axial conformation, influencing their receptor affinities and efficacies (Loew et al., 1988).

Anti-acetylcholinesterase Activity

- Piperidine derivatives, specifically 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and show significant anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky substituents and variations at the nitrogen atom of benzamide enhances the activity, contributing to their potential as antidementia agents (Sugimoto et al., 1990).

Antihypertensive Activity

- Certain spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones exhibit notable antihypertensive activity, indicating a potential for both central and peripheral mechanisms in blood pressure regulation (Clark et al., 1983).

Sigma-1 Receptor Ligands for Neuropathic Pain

- Phenyl-1,2,4-oxadiazole derivatives, including specific piperidine-based compounds, show high affinity for the σ1 receptor and potent antihyperalgesic activity. These findings suggest potential therapeutic applications for treating neuropathic pain (Cao et al., 2019).

Vasodilator Activity and Calcium Channel Blockage

- Haloperidol derivatives with a piperidine scaffold exhibit vasodilator activity and potential as calcium channel blockers, particularly in cardiovascular disease treatment (Chen et al., 2011).

Metabolic and Biochemical Implications

- Metabolites of various piperidine-based compounds have been studied, revealing insights into their pharmacological properties and potential therapeutic applications. For example, certain chlorinated 3-phenyl-piperidines resemble chlorinated amphetamines pharmacologically, and compounds like loperamide undergo metabolism with distinctive pathways (Fuller et al., 1975; Yoshida et al., 1979)(Yoshida et al., 1979).

Neuropsychological Modulation

- Piperidine compounds have been implicated in modulating cognitive processes such as learning and memory, suggesting their potential in addressing disorders like dementia and Alzheimer's (Marchetti et al., 2000).

Safety and Hazards

Direcciones Futuras

Given that “4-[4-(tert-Butyl)phenyl]piperidine hydrochloride” is a precursor used in the manufacture of fentanyl and its analogues , its future directions are likely tied to the developments in the field of synthetic opioids. Placing the precursors of the most common synthesis routes used in illicit fentanyl manufacture under international control gives governments the necessary legal base to seize illicit shipments of these chemicals . This could lead to more risk and costs for traffickers involved in sourcing these chemicals for their illicit business .

Propiedades

IUPAC Name |

4-(4-tert-butylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N.ClH/c1-15(2,3)14-6-4-12(5-7-14)13-8-10-16-11-9-13;/h4-7,13,16H,8-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBRQNCYCDAEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185297-19-1 | |

| Record name | Piperidine, 4-[4-(1,1-dimethylethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B1391158.png)